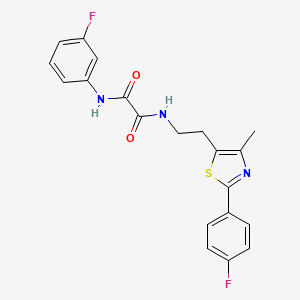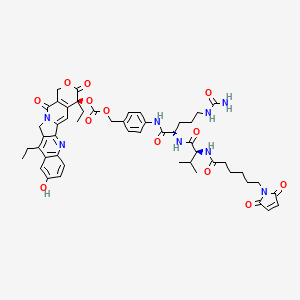
Mc-VC-PAB-SN38
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mc-VC-PAB-SN38 is a novel drug delivery system that has gained significant attention in recent years due to its potential applications in cancer treatment. This drug delivery system is based on the conjugation of SN38, a potent anticancer drug, with a macromolecular carrier, which enhances the therapeutic efficacy of the drug while minimizing its toxicity.
Mécanisme D'action
The mechanism of action of Mc-VC-PAB-SN38 involves the selective delivery of SN38 to cancer cells via the VC-PAB targeting moiety. Once inside the cancer cells, SN38 exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme that is essential for DNA replication and transcription. The conjugation of SN38 with the macromolecular carrier enhances its intracellular accumulation and prolongs its retention time, which leads to a higher concentration of SN38 in cancer cells and a lower concentration in normal tissues.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects in preclinical studies. These effects include enhanced antitumor activity, improved pharmacokinetics and pharmacodynamics, reduced toxicity, and increased selectivity for cancer cells. Moreover, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, which are important mechanisms of action for anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
Mc-VC-PAB-SN38 has several advantages for lab experiments, including its high stability, reproducibility, and scalability. Moreover, this compound can be easily modified to incorporate different targeting moieties or drugs, which allows for the development of customized drug delivery systems. However, this compound also has some limitations, including its high cost and complexity of synthesis, which may limit its widespread use in research.
Orientations Futures
There are several future directions for the development and application of Mc-VC-PAB-SN38. One direction is the optimization of the drug delivery system to enhance its therapeutic efficacy and reduce its toxicity. Another direction is the development of combination therapies that incorporate this compound with other anticancer drugs or immunotherapies. Moreover, the application of this compound in personalized medicine and targeted therapy is an exciting area of research that holds great promise for the future.
Méthodes De Synthèse
The synthesis of Mc-VC-PAB-SN38 involves the conjugation of SN38 with a macromolecular carrier, which is composed of a polyamidoamine dendrimer (PAMAM) core, a polyethylene glycol (PEG) spacer, and a maleimide-functionalized valine-citrulline peptide (VC-PAB) targeting moiety. The synthesis is carried out in several steps, including the activation of the PAMAM core with succinic anhydride, the attachment of the PEG spacer, the conjugation of the VC-PAB targeting moiety, and the attachment of SN38 via a thioether linkage.
Applications De Recherche Scientifique
Mc-VC-PAB-SN38 has been extensively studied for its potential applications in cancer treatment. Several preclinical studies have demonstrated that this compound exhibits superior antitumor activity compared to free SN38 in various cancer models, including breast cancer, colon cancer, and pancreatic cancer. Moreover, this compound has shown promising results in overcoming multidrug resistance in cancer cells, which is a major obstacle in cancer treatment.
Propriétés
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H58N8O13/c1-5-32-33-23-31(60)17-18-37(33)55-44-34(32)25-59-39(44)24-36-35(47(59)66)27-70-48(67)51(36,6-2)72-50(69)71-26-29-13-15-30(16-14-29)54-45(64)38(11-10-21-53-49(52)68)56-46(65)43(28(3)4)57-40(61)12-8-7-9-22-58-41(62)19-20-42(58)63/h13-20,23-24,28,38,43,60H,5-12,21-22,25-27H2,1-4H3,(H,54,64)(H,56,65)(H,57,61)(H3,52,53,68)/t38-,43-,51-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDJKXYZKSJFNL-XLPKKHSNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)C2=NC7=C1C=C(C=C7)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)C2=NC7=C1C=C(C=C7)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H58N8O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
991.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide](/img/structure/B2773849.png)

![[2-(Methylsulfonimidoyl)phenyl]methanamine;dihydrochloride](/img/structure/B2773852.png)
![N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2773853.png)

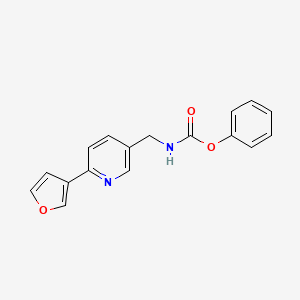
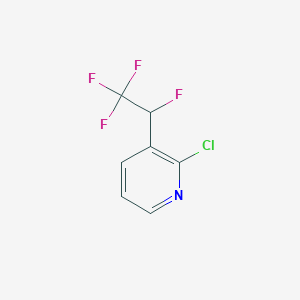
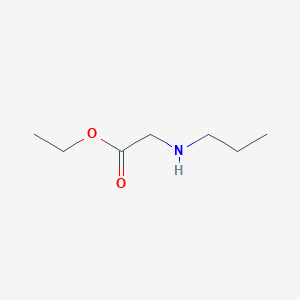
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2773858.png)


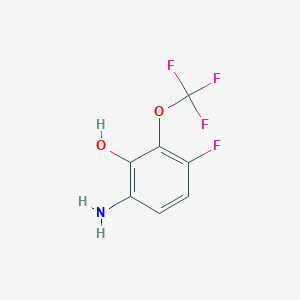
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2773870.png)
